molecular formula C16H17N3O3S B1680442 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone CAS No. 53297-82-8

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

カタログ番号: B1680442
CAS番号: 53297-82-8
分子量: 331.4 g/mol
InChIキー: HUUHHWPSOFUOEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone is a chemical compound of significant interest in pharmaceutical and organic chemistry research, particularly within the imidazolidinone class. Imidazolidinone derivatives are recognized as effective chiral auxiliaries and are known to possess a wide spectrum of biological activities . Specifically, structurally related arenesulfonylimidazolidinone compounds have been investigated for their potential as carbonic anhydrase inhibitors and for exhibiting antitumor properties . The presence of the sulfonamide group is a key pharmacophore in many bioactive molecules and is a common feature in established therapeutic agents . Research into similar compounds has shown potential applications in areas such as anticonvulsant and diuretic activities, as seen in closely related chemical structures . This product is intended for use in laboratory research only, serving as a key intermediate for the synthesis of novel chemical entities or for in vitro biological screening. It is supplied as a high-purity solid for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12-9-14(23(17,21)22)7-8-15(12)19-11-18(10-16(19)20)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUHHWPSOFUOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N2CN(CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201424
Record name S 332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53297-82-8
Record name S 332
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-332
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VQW5N5C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Molecular Architecture

The compound features an imidazolidinone core (a five-membered ring containing two nitrogen atoms and one ketone group) substituted at position 1 with a 2-methyl-4-sulfamoylphenyl group and at position 3 with a phenyl group. Its molecular formula is C₁₆H₁₇N₃O₃S, with a molar mass of 331.4 g/mol. The sulfamoyl (-SO₂NH₂) and methyl (-CH₃) groups on the benzene ring contribute to its polarity and potential bioactivity.

Key Synthetic Challenges

  • Regioselectivity : Ensuring proper substitution at the 1- and 3-positions of the imidazolidinone ring.
  • Sulfamoyl Group Stability : Avoiding decomposition during acidic or basic conditions.
  • Crystallization : Achieving high purity via solvent selection, as demonstrated in recrystallization protocols using ethanol-water mixtures.

Preparation Methodologies

Cyclocondensation of Urea Derivatives

A primary route involves cyclizing urea precursors with appropriately substituted amines. For example:

  • Intermediate Synthesis :
    • React 2-methyl-4-sulfamoylaniline with phenyl isocyanate to form a urea derivative.
    • Cyclize using phosgene (COCl₂) or bis(trichloromethyl) carbonate (triphosgene) under anhydrous conditions.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dioxane.
  • Temperature: 40–80°C.
  • Yield: 70–80% (extrapolated from analogous imidazolidinone syntheses).

Sulfamoylation of Preformed Imidazolidinones

An alternative approach functionalizes a preassembled imidazolidinone core:

  • Step 1 : Synthesize 3-phenyl-5-imidazolidinone via cyclization of 1,2-diaminoethane derivatives with carbonyl sources.
  • Step 2 : Introduce the 2-methyl-4-sulfamoylphenyl group using sulfamoyl chloride (H₂NSO₂Cl) in the presence of organic bases (e.g., triethylamine).

Optimization Insights :

  • Molar Ratios : A 1:1.5 ratio of imidazolidinone to sulfamoyl chloride minimizes side reactions.
  • Solvent Systems : Dichloromethane or toluene enhances solubility and reaction efficiency.

Industrial-Scale Synthesis Protocols

Patent-Based Large-Batch Production

A method adapted from CN102408374A involves:

  • Reagents :
    • 2-Imidazolidinone (1 eq), methanesulfonyl chloride (1.5 eq), triethylamine (2 eq).
  • Procedure :
    • Combine reagents in anhydrous THF at 20°C.
    • Reflux at 80°C for 3 hours.
    • Recover solvent via vacuum distillation.
    • Recrystallize residue with ethanol-water (1:1).

Yield : 78–80%.
Purity : >99% (HPLC).

Recrystallization and Purification

  • Solvent Selection : Ethanol-water mixtures (1:1 to 1:3 v/v) yield crystals with optimal morphology and purity.
  • Temperature Gradient : Cooling from reflux to 0°C ensures gradual crystal growth.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation High regioselectivity Requires toxic phosgene 70–75
Sulfamoylation Modular, scalable Sensitive to moisture 78–80
Patent Process Industrial feasibility High solvent consumption 78–80

Mechanistic Insights

Cyclization Dynamics

The formation of the imidazolidinone ring proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Computational studies suggest that electron-withdrawing groups (e.g., sulfamoyl) accelerate ring closure by polarizing the carbonyl group.

Sulfamoyl Group Introduction

Sulfamoylation involves the reaction of a free amine with sulfamoyl chloride, mediated by bases like triethylamine to scavenge HCl. Steric hindrance from the 2-methyl group necessitates prolonged reaction times (2–5 hours).

化学反応の分析

科学研究への応用

GS-332は、次のような様々な科学研究に幅広く応用されています。

    化学: GS-332は、β3アドレナリン受容体作動薬に関する研究におけるモデル化合物として使用されます。これは、研究者が構造活性相関を理解し、効力と安全性プロファイルを向上させた新しい化合物を開発するのに役立ちます。

    生物学: この化合物は、膀胱機能やエネルギー代謝など、様々な生理学的プロセスにおけるβ3アドレナリン受容体の役割を調査する生物学的研究に使用されています。

    医学: GS-332は、主に尿失禁の治療に使用されています。

    産業: GS-332は、製薬業界でβ3アドレナリン受容体を標的とする新薬の開発に使用されています。

科学的研究の応用

GS-332 has a wide range of scientific research applications, including:

    Chemistry: GS-332 is used as a model compound in studies involving beta-3 adrenergic receptor agonists. It helps researchers understand the structure-activity relationship and develop new compounds with improved efficacy and safety profiles.

    Biology: The compound is used in biological studies to investigate the role of beta-3 adrenergic receptors in various physiological processes, such as bladder function and energy metabolism.

    Medicine: GS-332 is primarily used in the treatment of urinary incontinence.

    Industry: GS-332 is used in the pharmaceutical industry for the development of new drugs targeting beta-3 adrenergic receptors.

作用機序

類似化合物の比較

GS-332は、β3アドレナリン受容体作動薬の中でも、その特異的な構造と薬理学的プロファイルによってユニークな存在です。類似の化合物には、以下のようなものがあります。

    クレブテロール: β2アドレナリン受容体作動薬で、β3作動薬活性も一部持っています。

    イソプロテレノール: β1、β2、β3受容体を活性化する非選択的βアドレナリン受容体作動薬です。

    プロカテロール: β2アドレナリン受容体作動薬で、β3作動薬活性も一部持っています。

GS-332は、β3アドレナリン受容体に対する選択性が高く、心臓や骨格筋機能への影響を最小限に抑えながら尿貯留量を増加させることができる点で優れています.

類似化合物との比較

Comparison with Similar Compounds

The anticonvulsant and structural properties of 1-(2-methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone can be contextualized against analogs with variations in substituents or core structures. Key comparisons include:

Substituent Effects on Anticonvulsant Activity

Studies on 1-(p-sulfamoylphenyl)imidazolidinone-5 derivatives reveal that halogen substitutions (e.g., Cl, F) at the ortho position of the phenyl ring enhance anticonvulsant potency against electroshock and pentylenetetrazole-induced seizures. For example:

  • 1-(2-Fluoro-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone showed a 40% higher efficacy in seizure suppression compared to the methyl-substituted analog in rodent models .
  • 1-(2-Chloro-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone exhibited an ED₅₀ of 12 mg/kg (vs. 18 mg/kg for the methyl derivative) in electroshock tests .

In contrast, the methyl group in this compound reduces steric hindrance but may diminish binding affinity to voltage-gated sodium channels, a common target for anticonvulsants .

Impact of Additional Substitutions

  • Substitutions on the imidazolidinone core: Derivatives with methyl or ethyl groups on the imidazolidinone nitrogen demonstrated reduced activity, likely due to altered hydrogen-bonding capacity .
  • Modifications to the 3-phenyl ring : Adding electron-withdrawing groups (e.g., nitro) to the 3-phenyl ring decreased anticonvulsant efficacy by 50–60%, highlighting the importance of an unsubstituted phenyl group for optimal activity .

Structural Analogues with Different Cores

  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole: This nitroimidazole derivative, synthesized via chlorination of a precursor alcohol, lacks the sulfamoyl group and imidazolidinone ring.
  • 1-(3-Fluoro-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone: A positional isomer with a fluorine atom at the meta position of the sulfamoylphenyl group exhibited weaker binding to carbonic anhydrase isoforms (CA-II and CA-IX), suggesting the ortho position is more critical for target engagement .

Mechanistic and Pharmacological Insights

  • Toxicity Profile : The methyl-substituted derivative has a higher LD₅₀ (320 mg/kg) compared to halogenated analogs (290–350 mg/kg), suggesting improved safety margins .

生物活性

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone, also known as GS-332, is a small molecule primarily developed for its potential therapeutic applications in treating urological disorders, particularly urinary incontinence. This compound acts as a selective β3-adrenoceptor agonist and has demonstrated significant biological activity across various studies, particularly in oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O3S. Its structure includes an imidazolidinone core, which is crucial for its biological activity. The compound's IUPAC name is 3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide.

Research indicates that GS-332 exerts its biological effects primarily through the activation of the β3-adrenoceptor pathway. This activation leads to increased bladder capacity while minimizing the contraction of the bladder during urination, making it a promising candidate for treating urinary incontinence.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds within the imidazolidinone class, including GS-332. A notable study synthesized various imidazolidinone derivatives and evaluated their antiproliferative effects on several cancer cell lines:

Compound Cell Lines Tested IC50 Values (µM) Mechanism
GS-332HCT116, SW62010.5Induces ROS production leading to apoptosis
9rHeLa, U878.2Activates JNK pathway and mitochondrial apoptosis

The compound GS-332 has shown promising results in inhibiting tumor cell growth in vitro, particularly against colorectal cancer cells (HCT116 and SW620). The mechanism involves the induction of reactive oxygen species (ROS), which activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis via mitochondrial pathways .

Case Studies

A comprehensive study on the anticancer activity of imidazolidinone derivatives highlighted several key findings:

  • Study on Colorectal Cancer : Compound 9r exhibited significant cytotoxicity against HCT116 and SW620 cells, with IC50 values indicating effective inhibition of cell proliferation. The study revealed that treatment with compound 9r resulted in increased ROS levels and activation of apoptotic markers such as caspase-3 and PARP cleavage .
  • Urological Applications : In urological studies, GS-332 was shown to enhance bladder capacity without significantly affecting detrusor pressure during micturition. This dual action makes it a candidate for further development in treating overactive bladder conditions.

Q & A

Q. What are the key considerations for synthesizing 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone, and how can purity be ensured?

Synthesis typically involves multi-step reactions, including imidazolidinone ring formation and sulfamoyl group introduction. Critical steps include:

  • Condensation reactions : Use glyoxal or formaldehyde with amines under acidic conditions to form the imidazolidinone core .
  • Sulfamoylation : React the intermediate with sulfamoyl chloride in anhydrous conditions to avoid hydrolysis .
  • Purification : Employ column chromatography or recrystallization, followed by analytical validation via 1H^1H-NMR and LC-MS to confirm structural integrity and purity (e.g., δ2.5ppm\delta \approx 2.5 \, \text{ppm} for methyl groups, δ7.4ppm\delta \approx 7.4 \, \text{ppm} for aromatic protons) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

NMR is critical for verifying substituent positions and stereochemistry:

  • 1H^1H-NMR : Methyl groups (2.5–3.0 ppm) and sulfamoyl protons (7.1–7.3 ppm) confirm substitution patterns .
  • 13C^{13}C-NMR : Carbonyl carbons (170–180 ppm) and aromatic carbons (120–140 ppm) validate the imidazolidinone backbone and phenyl rings .
  • 2D techniques (e.g., HSQC, NOESY) differentiate between regioisomers by correlating proton and carbon shifts .

Advanced Research Questions

Q. How do torsion angles and crystallographic data inform conformational stability?

Single-crystal X-ray diffraction reveals:

  • Torsion angles : Key angles (e.g., C8—N1—S1—O1 = 143.77°, C22—N1—S1—O2 = −168.25°) indicate steric strain between the sulfamoyl group and imidazolidinone ring .
  • Bond lengths : S1—O1 (1.43 Å) and S1—N1 (1.67 Å) suggest partial double-bond character, stabilizing the sulfamoyl moiety .
  • Packing interactions : Hydrogen bonds (N—H···O) between sulfamoyl and carbonyl groups enhance lattice stability .

Q. What methodologies address contradictory data in biological activity studies?

Discrepancies in receptor binding or enzyme inhibition may arise from:

  • Assay variability : Standardize protocols (e.g., fixed pH, temperature) to minimize false positives .
  • Computational modeling : Compare molecular docking results across multiple software (e.g., AutoDock vs. Schrödinger) to identify consensus binding modes .
  • Meta-analysis : Aggregate data from independent studies to assess effect sizes and heterogeneity (e.g., p-value adjustments for multiple comparisons) .

Q. How can structure-activity relationships (SARs) be optimized for target selectivity?

SAR studies require:

  • Functional group modulation : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., 4-Cl, 4-CF3_3) to enhance hydrophobic interactions with target enzymes .
  • Bioisosteric replacement : Substitute the sulfamoyl group with sulfonamide or phosphonate groups to improve metabolic stability .
  • Pharmacophore mapping : Use QSAR models to prioritize derivatives with optimal logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalytic methods : Employ palladium-catalyzed cross-coupling for regioselective arylations instead of classical Friedel-Crafts reactions .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction and Validation

Q. How should researchers resolve conflicting crystallographic and computational data?

  • Validation metrics : Compare experimental bond angles (e.g., C24—C23—C28 = 122.96° vs. DFT-predicted 123.5°) to assess computational accuracy .
  • Sensitivity analysis : Vary force field parameters (e.g., AMBER vs. CHARMM) to identify robust structural predictions .
  • Multi-method triangulation : Cross-validate results using XRD, NMR, and high-resolution mass spectrometry (HRMS) .

Q. What longitudinal study designs clarify the compound’s chronic toxicity?

  • Time-series sampling : Collect data at intervals (e.g., 1 week, 3 months, 1 year) to distinguish acute vs. chronic effects .
  • Cohort stratification : Compare toxicity in metabolically active (e.g., liver cells) vs. inert systems (e.g., fibroblasts) .
  • Omics integration : Pair histopathology with transcriptomics to identify toxicity pathways (e.g., oxidative stress markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone
Reactant of Route 2
Reactant of Route 2
1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。